molecular formula C₁₇H₂₂ClNO B1141960 n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride CAS No. 873310-28-2

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride

Cat. No. B1141960
CAS RN: 873310-28-2
M. Wt: 291.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride” is also known as “atomoxetine hydrochloride”. It is a selective norepinephrine reuptake inhibitor . This compound is used in the form of capsules containing 10, 18, 25, 40, 60, 80, or 100 mg of atomoxetine, for treating attention-deficit/hyperactivity disorder .


Synthesis Analysis

The synthesis of atomoxetine hydrochloride involves the preparation of the atomoxetine using 3-phenyl chloropropyl amine as a starting material. The process involves bromination of said starting compound by using N-bromosuccinimide. Further, the bromo derivative is condensed with o-cresol to result in a compound, which is then subjected to amination using methylamine .


Molecular Structure Analysis

The molecular formula of n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is C17H22ClNO . The molecular weight is 291.81600 .


Chemical Reactions Analysis

The process of synthesis involves several chemical reactions. The starting compound 3-phenyl chloropropyl amine is brominated using N-bromosuccinimide. The resultant bromo derivative is then condensed with o-cresol. The compound thus formed is subjected to amination using methylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride are not fully available. The molecular weight is 291.81600 . The molecular formula is C17H22ClNO .

Scientific Research Applications

Synthesis of Bioactive Natural Products

Phenol derivatives like n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .

Production of Conducting Polymers

These phenol derivatives are also used in the synthesis of conducting polymers . The properties of these polymers can be tailored by modifying the functional groups around the aromatic ring .

Use in Plastics Industry

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is used in the production of plastics . It improves the materials’ thermal stability and flame resistance .

Application in Adhesives

This compound is used in the production of adhesives . It enhances the performance of adhesives by improving their thermal stability .

Coating Applications

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is used in coatings due to its ability to improve thermal stability and flame resistance .

Antioxidant Properties

This compound has potential biological activities, including antioxidant properties . It can be used in various industries to prevent oxidation and prolong the shelf life of products .

Ultraviolet Absorbers

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride acts as an ultraviolet absorber . It can be used in various industries to protect products from UV radiation .

Flame Retardants

This compound is used as a flame retardant . It can be added to various materials to reduce their flammability .

Mechanism of Action

As a selective norepinephrine reuptake inhibitor, atomoxetine hydrochloride increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission .

properties

IUPAC Name

N-methyl-N-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-15-8-6-12-17(14-15)19-18(2)13-7-11-16-9-4-3-5-10-16;/h3-6,8-10,12,14H,7,11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLUUFXMYKVCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)ON(C)CCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.